PNP Enzymatic Inhibition: 6-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-9H-purine vs. Forodesine and Peldesine
In a radiometric assay measuring the conversion of [8-¹⁴C]-inosine to [8-¹⁴C]-hypoxanthine, 6-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-9H-purine inhibited human purine nucleoside phosphorylase (PNP) with an IC50 of 1,330 nM [1]. By comparison, the clinical PNP inhibitor Forodesine (BCX-1777) achieves an IC50 of approximately 1.2 nM (human enzyme) , while Peldesine (BCX-34) displays an IC50 of 36 nM against the human enzyme . The approximately 1,100-fold weaker PNP inhibition by the target compound positions it as a low-potency inhibitor, potentially suitable for studies where partial or tunable PNP inhibition is desired.
| Evidence Dimension | PNP inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1,330 nM (1.33 µM) |
| Comparator Or Baseline | Forodesine: IC50 = 1.19 nM (human PNP); Peldesine: IC50 = 36 nM (human PNP) |
| Quantified Difference | Target compound is 1,118-fold less potent than Forodesine and 37-fold less potent than Peldesine |
| Conditions | Human PNP; radiometric assay with [8-¹⁴C]-inosine substrate for target compound; fluorescence-based or coupled assay for comparators |
Why This Matters
A ~1,000-fold potency window relative to clinical-stage PNP inhibitors enables the use of 6-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-9H-purine as a tool compound for partial target engagement studies where complete PNP ablation is undesirable, distinct from potent clinical candidates.
- [1] BindingDB Entry BDBM50404028 (CHEMBL2021376). IC50 = 1,330 nM for human PNP. View Source
